molecular formula C5H9N3 B1439292 1,4-Dimethyl-1H-imidazol-5-amine CAS No. 861362-24-5

1,4-Dimethyl-1H-imidazol-5-amine

Cat. No.: B1439292
CAS No.: 861362-24-5
M. Wt: 111.15 g/mol
InChI Key: GHXKHKWEVUKGHR-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-imidazol-5-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 4 positions and an amine group at the 5 position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-imidazol-5-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the incorporation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the nitrogen atoms or other substituents on the imidazole ring.

    Substitution: The methyl and amine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.

Scientific Research Applications

1,4-Dimethyl-1H-imidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used in the development of new pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on enzymes. The presence of the amine group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-imidazol-5-amine: Similar structure but with methyl groups at different positions.

    1,4-Dimethyl-1H-imidazole: Lacks the amine group at the 5 position.

    1,4,5-Trimethyl-1H-imidazole: Contains an additional methyl group at the 5 position.

Uniqueness

1,4-Dimethyl-1H-imidazol-5-amine is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not be able to, making it valuable in various applications.

Properties

IUPAC Name

3,5-dimethylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-5(6)8(2)3-7-4/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXKHKWEVUKGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861362-24-5
Record name 1,4-dimethyl-1H-imidazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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